molecular formula C21H30ClN5O2S B1430969 1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine CAS No. 1147423-11-7

1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

Cat. No. B1430969
CAS RN: 1147423-11-7
M. Wt: 452 g/mol
InChI Key: IINYQWGVMANIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine” is a chemical compound with the molecular formula C12H15ClN4OS . It has a molecular weight of 298.79 g/mol . The IUPAC name for this compound is 1-(2-chloro-4-morpholino-thieno[3,2-d]pyrimidin-6-yl)-N-methyl-methanamine .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a morpholino group and a tetrahydrofuran group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 298.79 g/mol . It has a topological polar surface area of 78.5 Ų . It has one hydrogen bond donor and six hydrogen bond acceptors . It has three rotatable bonds .

Scientific Research Applications

Antibacterial Activity

This compound, due to its pyrimidine scaffold, may have potential antibacterial properties. Pyrimidine derivatives have been studied for their efficacy against a variety of bacterial strains, such as Escherichia coli, Staphylococcus aureus, and Salmonella typhi . Research could explore the compound’s effectiveness in inhibiting bacterial growth, which could lead to the development of new antibiotics.

Kinase Inhibition

The thieno[3,2-d]pyrimidin moiety is known to play a role in kinase inhibition. Kinases are enzymes that are critical in signaling pathways for cell growth and proliferation. Inhibitors that target specific kinases can be used in cancer therapy to prevent tumor growth. This compound could be investigated for its potential to inhibit kinase activity .

Chemical Synthesis

As a building block in chemical synthesis, this compound could be used to create a variety of complex molecules. Its morpholino and piperidine groups make it a versatile reagent that could be employed in the synthesis of pharmaceuticals or other organic compounds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-N-methyl-N-(oxolan-3-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30ClN5O2S/c1-25(16-4-9-29-14-16)15-2-5-26(6-3-15)13-17-12-18-19(30-17)20(24-21(22)23-18)27-7-10-28-11-8-27/h12,15-16H,2-11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINYQWGVMANIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)Cl)N4CCOCC4)C5CCOC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine
Reactant of Route 3
Reactant of Route 3
1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine
Reactant of Route 4
Reactant of Route 4
1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine
Reactant of Route 5
Reactant of Route 5
1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine
Reactant of Route 6
1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.